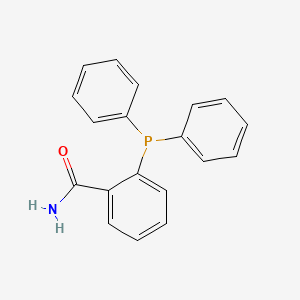![molecular formula C53H53ClN6O4 B13424691 3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is a heterocyclic aromatic structure, and multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium typically involves multiple steps, including the formation of the phenazinium core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Phenazinium Core: This step often involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.
Introduction of Substituents: Functional groups such as bis(4-methoxyphenyl)phenylmethoxy and diethylamino groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Azo Coupling: The azo group is introduced via a diazotization reaction followed by coupling with an aromatic amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrazines.
科学研究应用
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, π-π stacking, or covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Known for its use in sunscreens and UV protection.
2,3-Bis(4-Methoxyphenyl)quinoxaline: Used in optoelectronic applications.
Uniqueness
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium stands out due to its phenazinium core and the presence of multiple functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
属性
分子式 |
C53H53ClN6O4 |
|---|---|
分子量 |
873.5 g/mol |
IUPAC 名称 |
2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]-4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]anilino]ethanol;chloride |
InChI |
InChI=1S/C53H53N6O4.ClH/c1-5-57(6-2)46-26-32-50-52(38-46)59(45-15-11-8-12-16-45)51-37-43(23-31-49(51)54-50)56-55-42-21-24-44(25-22-42)58(33-35-60)34-36-63-53(39-13-9-7-10-14-39,40-17-27-47(61-3)28-18-40)41-19-29-48(62-4)30-20-41;/h7-32,37-38,60H,5-6,33-36H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
YMWDWYRVAGPRCI-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CCO)CCOC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C=C1)C8=CC=CC=C8.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)



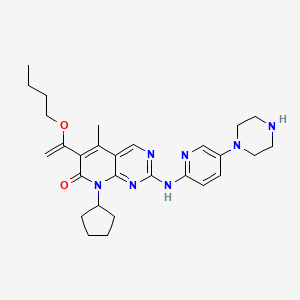
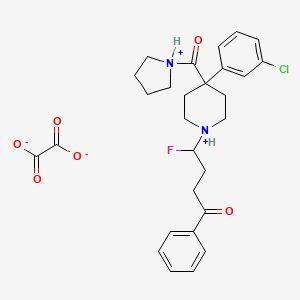
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)

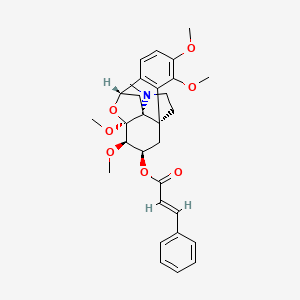
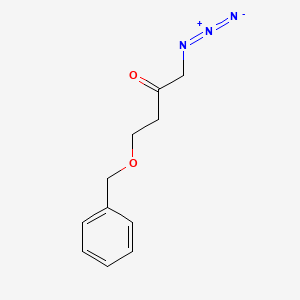
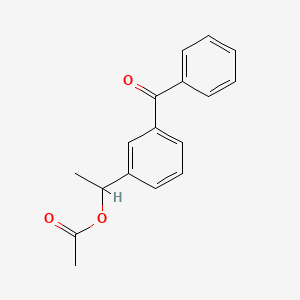
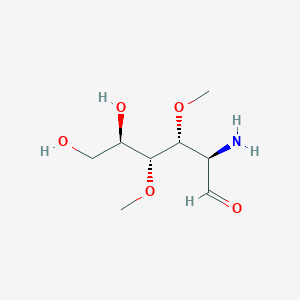
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
